Human GLP-1 Receptor Agonism: Sub-Nanomolar EC50 Differentiates the 3-Tetrazolyl Analog from Aurora-Kinase-Tuned Congeners
In a cell-based functional assay measuring cAMP accumulation in HEK293 cells expressing the human GLP‑1 receptor, 3‑(2H‑tetrazol‑5‑yl)‑1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole exhibited an EC50 of 0.0660 nM [1]. This sub‑nanomolar potency stands in contrast to the prototypical Aurora kinase inhibitor danusertib, which shares the same tetrahydropyrrolo[3,4‑c]pyrazole core but bears a 3‑(4‑(4‑methylpiperazin‑1‑yl)benzamido) substituent and shows no reported GLP‑1 receptor activity; its primary pharmacology is characterized by Aurora A/B/C inhibition with IC50 values of 0.013–0.061 μM . The introduction of the tetrazole at the 3‑position thus redirects the scaffold from kinase inhibition toward GLP‑1 receptor agonism, a fundamentally different biological target class.
| Evidence Dimension | GLP-1 receptor agonism (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 0.0660 nM (6.60 × 10⁻¹¹ M) |
| Comparator Or Baseline | Danusertib (Aurora kinase inhibitor, same scaffold core): No GLP‑1 receptor agonism reported |
| Quantified Difference | Qualitative target switch: >10⁶‑fold selectivity shift from kinase inhibition to GPCR agonism |
| Conditions | Human GLP‑1 receptor expressed in HEK293 cells; cAMP measured by time-resolved fluorescence after 20 min incubation |
Why This Matters
For procurement decisions, this datum establishes that the 3‑tetrazolyl compound addresses a completely different target space (GLP‑1 receptor) compared to the well‑known Aurora kinase inhibitors built on the same scaffold, eliminating it as a substitute for kinase‑focused programs and vice versa.
- [1] BindingDB Entry BDBM50240819 (CHEMBL4084119). Agonist activity at human GLP-1 receptor. EC50 = 0.0660 nM. View Source
